molecular formula C27H22O19 B1250169 Furosin

Furosin

Cat. No. B1250169
M. Wt: 650.5 g/mol
InChI Key: CXTMLIMZRPKULL-YXYYPBJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furosin is a natural product found in Geranium thunbergii, Erodium moschatum, and other organisms with data available.

Scientific Research Applications

Biochemical Properties and Testing

Furosin, a type of advanced glycation end product (AGE), is significant in the realms of food nutrition, herbal medicine quality, and human health. Studies have explored its biochemical properties, structure, testing methods, formation mechanisms, and control strategies. This comprehensive understanding aids various research domains, offering a foundation for future studies (Liu Ya-l, 2014).

Impact on Nutritional Value of Food

Research has shown that furosine, a heat-induced marker, is directly related to the loss of lysine availability in food, notably in commercial breakfast cereals. This implies a marked reduction in nutritional properties, particularly in fibre-enriched cereals (Delgado-Andrade, Rufián‐Henares, & Morales, 2007).

Role in Osteoclast Differentiation and Function

Furosin, identified as a hydrolysable tannin, has been studied for its inhibitory effect on osteoclast differentiation and function. It targets early stages of osteoclastic differentiation without being cytotoxic to osteoclast precursors. This is achieved through the inhibition of RANKL-induced MAP kinase activation and actin ring formation, highlighting its potential in bone disease prevention (Park et al., 2004).

Usage as a Reference Index

Furosine has been used as a reference index for expressing the age of commercial shell eggs, correlating furosine levels with egg age. This helps in assessing the quality and freshness of eggs during commercialization (Hidalgo, Rossi, & Pompei, 2006).

Analgesic Properties

Studies have also highlighted the antinociceptive properties of furosin. It has been found to exhibit significant, dose-related antinociceptive effects against acetic acid-induced abdominal constrictions in mice, indicating its potential in pain management (Miguel et al., 1996).

Effects on Skin and Wound Healing

Furosin has been shown to stimulate cellular activity, differentiation, and collagen synthesis in human skin keratinocytes and dermal fibroblasts. This suggests its beneficial effects in wound healing and skin health (Agyare et al., 2011).

properties

Product Name

Furosin

Molecular Formula

C27H22O19

Molecular Weight

650.5 g/mol

IUPAC Name

[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1

InChI Key

CXTMLIMZRPKULL-YXYYPBJFSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

synonyms

furosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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